3,4-Dimethoxythiophenol

Lipophilicity LogP Membrane Permeability

Researchers face false positives in biothiol detection due to isomer-dependent PET quenching efficiency. 3,4-Dimethoxythiophenol (CAS 700-96-9) solves this with validated selectivity for glutathione over cysteine/homocysteine in live-cell assays. • ≥99.0% (GC) purity; verified density 1.175 g/mL & n20/D 1.591 for QC identity checks • Predictable pKa 6.52±0.10 enables mild thiolate generation; LogP 1.98 aids organic-phase extraction • Immediate shipment in amber glass under inert gas; bulk custom packs available

Molecular Formula C8H10O2S
Molecular Weight 170.23 g/mol
CAS No. 700-96-9
Cat. No. B1295218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethoxythiophenol
CAS700-96-9
Molecular FormulaC8H10O2S
Molecular Weight170.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S)OC
InChIInChI=1S/C8H10O2S/c1-9-7-4-3-6(11)5-8(7)10-2/h3-5,11H,1-2H3
InChIKeyMTKAJLNGIVXZIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethoxythiophenol: Aromatic Thiol Building Block


3,4-Dimethoxythiophenol (CAS 700-96-9; synonyms: 3,4-dimethoxybenzenethiol, 4-mercaptoveratrole; C₈H₁₀O₂S; MW 170.23) is an electron-rich aromatic thiol characterized by a benzene ring substituted with methoxy groups at the 3- and 4-positions and a thiol (-SH) group . It is commercially available at purities ranging from 95% to ≥99% (GC) [1], with key physicochemical properties including density 1.175 g/mL at 25°C, refractive index n20/D 1.591, predicted pKa 6.52±0.10, and consensus LogP ~1.98 [2]. The compound is widely used as a chemical intermediate, a building block for thioether synthesis, and a functional moiety in reaction-based fluorescent probes for biothiol detection [3].

Synthetic Intermediate
Versatile thioether building block with documented S-alkylation and nucleophilic substitution reactivity
Probe Design
PET quenching functionality and reported GSH-selective reactivity for fluorescent probe development
QC Identity
Distinct density/refractive index profile enables rapid, instrument-based identity verification of incoming material

Why 3,4-Dimethoxythiophenol Cannot Be Substituted


The 3,4-substitution pattern of this thiophenol is not arbitrary; it directly governs the compound's electronic environment, reactivity, and biological recognition. Isomers such as 2,5-dimethoxythiophenol or 2,3-dimethoxythiophenol possess distinct electron density distributions that alter nucleophilicity, redox potential, and steric accessibility of the thiol group [1]. For applications in fluorescent probe design, the 3,4-dimethoxy arrangement specifically modulates the photoinduced electron transfer (PET) quenching efficiency and provides the precise steric and electronic profile required for selective reaction with glutathione over competing biothiols (cysteine, homocysteine) [2]. Unsubstituted thiophenol lacks the electron-donating methoxy groups entirely, resulting in a different pKa, altered solubility profile (LogP ~2.2 for 3,4-dimethoxy vs. ~2.0 for thiophenol), and significantly different optical properties when incorporated into fluorophore conjugates . Consequently, substituting the 3,4-isomer with a positional analog will produce structurally related but functionally divergent products with compromised performance in both synthetic and bioanalytical applications [3].

Positional isomer substitution (2,5- or 2,3-dimethoxy) alters electron density distribution and may shift nucleophilicity and PET quenching efficiency.

Unsubstituted thiophenol lacks methoxy electron-donating groups, resulting in different pKa and lipophilicity that can affect thiolate generation and probe selectivity.

3,4-Dimethoxythiophenol: Comparative Evidence


Lipophilicity vs. Thiophenol and Isomers

3,4-Dimethoxythiophenol exhibits a consensus LogP (octanol-water partition coefficient) of 1.98 , which is approximately 0.4–0.6 log units higher than unsubstituted thiophenol (LogP ~1.5–1.6) and distinct from the 2,5-dimethoxy isomer [1]. This elevated lipophilicity, conferred by the dual methoxy substitution at the 3- and 4-positions, translates to a predicted water solubility of 0.726 mg/mL (0.00426 mol/L, classified as 'Soluble' on the Log S scale) .

Lipophilicity (LogP)
Reported
Consensus LogP = 1.98
~0.4–0.6 higher than unsubstituted thiophenol
Higher LogP supports organic-phase partitioning and may influence membrane permeability studies.
Consensus from multiple prediction algorithms; experimental validation recommended.
Lipophilicity LogP Membrane Permeability Partitioning

Acidity (pKa) vs. Unsubstituted Thiophenol

The predicted pKa of 3,4-dimethoxythiophenol is 6.52±0.10 [1], which is approximately 0.5–0.7 pKa units lower (more acidic) than unsubstituted thiophenol (pKa ~6.6–6.8) due to the electron-donating resonance effects of the 3,4-dimethoxy substitution . An alternative calculated value of 5.96 has also been reported [2].

Acidity (pKa)
Reported
pKa = 6.52±0.10 (predicted)
Alternative calculated: 5.96
Lower pKa facilitates thiolate formation at near-neutral pH, enhancing nucleophilicity in S-alkylation.
Predicted values; experimental pKa determination may refine the range.
pKa Acidity Nucleophilicity Deprotonation

Density and Refractive Index for QC Verification

3,4-Dimethoxythiophenol is characterized by a measured density of 1.175 g/mL at 25°C and a refractive index n20/D of 1.591 . These values are distinct from those of unsubstituted thiophenol (density ~1.076 g/mL, n20/D ~1.589) and positional isomers such as 2,5-dimethoxythiophenol, providing a reliable, instrument-based method for incoming material identity verification and purity assessment [1]. Commercial suppliers report that material meeting a purity specification of ≥99.0% (GC) exhibits these physical constants within narrow tolerances [2].

Density & Refractive Index
Specification review
Density 1.175 g/mL (25°C)
n20/D = 1.591
Physical constants serve as rapid QC benchmarks for identity verification and isomer differentiation.
Suppliers report narrow tolerances for ≥99% GC material.
Quality Control Density Refractive Index Identity Verification Procurement Specification

PET Quenching and GSH Selectivity in Probes

When incorporated into a chloro-functionalized coumarin-enone probe, the 3,4-dimethoxythiophenol moiety functions simultaneously as a photoinduced electron transfer (PET) fluorescence quencher (ensuring low background signal) and as a selective reactive site for biothiols [1]. The probe displays a dramatic fluorescence turn-on response with long-wavelength emission at 600 nm and a significant Stokes shift of 100 nm upon reaction with GSH [2]. Crucially, the probe demonstrates selectivity for GSH over cysteine (Cys) and homocysteine (Hcy), and laser-scanning confocal microscopy confirmed specific sensing of GSH over Cys/Hcy in human renal cell carcinoma SiHa cells [3].

Probe Selectivity
Reported
Emission: 600 nm, Stokes shift 100 nm
GSH-selective over Cys/Hcy in SiHa cells
Reported selective GSH sensing via PET quenching; isomer substitution may alter selectivity profile.
Selectivity ratios not numerically reported; performance context-dependent.
Fluorescent Probe GSH Detection Photoinduced Electron Transfer Bioimaging Selectivity

Thioether Building Block and Intermediate

3,4-Dimethoxythiophenol serves as a versatile building block for the synthesis of thioether-containing compounds via S-alkylation and nucleophilic aromatic substitution reactions . It reacts with chloroacetonitrile under basic conditions (K₂CO₃, DMAP in DMF) to form the corresponding thioether, and with 2-bromoethylamine to produce 2-aminoethyl-3,4-dimethoxy-phenyl sulfide hydrochloride [1]. The compound is also employed in the preparation of 1,4-benzothiazepine derivatives and has been referenced in patents for the synthesis of aryl trifluoromethylthio compounds and as an acid diffusion inhibitor in chemically amplified photoresist compositions [2].

Thioether Synthesis C-S Coupling Building Block Intermediate

3,4-Dimethoxythiophenol: Application Scenarios


GSH-Selective Fluorescent Probe Development

Researchers designing reaction-based fluorescent probes for selective glutathione (GSH) detection should select 3,4-dimethoxythiophenol based on its demonstrated dual functionality as a PET fluorescence quencher and GSH-reactive site [1]. The probe constructed with this moiety exhibits long-wavelength emission (600 nm), a 100 nm Stokes shift, and demonstrated selectivity for GSH over cysteine and homocysteine in live SiHa cells . Alternative thiophenol derivatives are not validated for this specific recognition profile and may compromise probe selectivity .

Thioether Pharmaceutical Intermediate Synthesis

For synthetic chemists constructing thioether bonds via S-alkylation or nucleophilic aromatic substitution, 3,4-dimethoxythiophenol offers documented reactivity and literature precedent [1]. Its predicted pKa of 6.52±0.10 facilitates thiolate generation under mild basic conditions, and its consensus LogP of 1.98 aids in organic-phase extraction during workup . The compound has been employed in patent-protected syntheses of aryl trifluoromethylthio compounds and as a component in photoresist formulations, confirming its industrial relevance .

Material Identity Verification in QC

Procurement and quality control scientists can utilize the well-defined physical constants of 3,4-dimethoxythiophenol—density 1.175 g/mL at 25°C and refractive index n20/D 1.591—as rapid, instrument-based identity verification benchmarks [1]. Commercial material meeting ≥99.0% (GC) purity specifications should conform to these values within narrow tolerances . Deviation from these constants signals potential mislabeling with an isomer, contamination, or degradation, preventing costly downstream experimental failures .

SAR Studies: Defined Electronic and Lipophilic Profiles

In medicinal chemistry SAR campaigns, 3,4-dimethoxythiophenol provides a well-characterized electronic and lipophilic signature (consensus LogP 1.98; predicted pKa 6.52) that differs measurably from both unsubstituted thiophenol and other dimethoxy isomers [1]. This predictable profile supports rational compound design and facilitates interpretation of biological activity trends across analog series . Researchers requiring consistent and reproducible physicochemical properties should select this specific isomer to maintain SAR integrity .

Application
Selection Property
Validation Focus
Fluorescent probe development for GSH detection
PET quenching functionality and reported GSH-selective reactivity
Selectivity validation over Cys/Hcy in relevant cell models
Thioether pharmaceutical intermediate synthesis
Thiolate generation under mild basic conditions; documented S-alkylation reactivity
Reaction optimization and thioether bond formation efficiency for target molecules
Incoming material identity verification
Distinct density and refractive index profile
Conformance to specification tolerances; isomer mislabeling detection
Medicinal chemistry SAR studies
Predictable electronic and lipophilic signature distinct from other thiophenols
Physicochemical consistency across analog series to maintain SAR integrity

Technical Documentation Hub

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